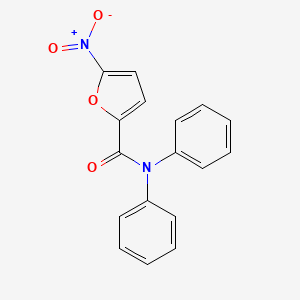
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide, commonly known as FMe-DABSO, is a sulfonamide compound that has been extensively studied for its various biological and pharmacological properties. FMe-DABSO has been used in scientific research as a tool for understanding the mechanisms of various biological processes and for developing new drugs.
Mecanismo De Acción
FMe-DABSO inhibits the activity of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in various types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth and survival of cancer cells. FMe-DABSO also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
FMe-DABSO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, inhibit the production of inflammatory mediators, and decrease the pH of the extracellular environment. FMe-DABSO has also been shown to have a low toxicity profile, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FMe-DABSO in lab experiments include its ability to inhibit the activity of CAIX and COX-2, its low toxicity profile, and its potential for drug development. The limitations of using FMe-DABSO in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects.
Direcciones Futuras
For the use of FMe-DABSO in scientific research include developing new drug candidates based on its structure and mechanism of action, studying its effects on other biological processes, and improving its solubility in aqueous solutions. FMe-DABSO has the potential to be a valuable tool for understanding the mechanisms of various biological processes and for developing new drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of FMe-DABSO involves the reaction of 4-fluoro-2-methylphenylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white solid that is purified using column chromatography.
Aplicaciones Científicas De Investigación
FMe-DABSO has been used in scientific research for various applications such as cancer treatment, anti-inflammatory therapy, and as a tool for understanding the mechanisms of various biological processes. FMe-DABSO has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. FMe-DABSO has also been used as a tool for understanding the mechanisms of various biological processes such as angiogenesis, which is the formation of new blood vessels.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-4-6-14(9-11(10)2)20(18,19)17-15-7-5-13(16)8-12(15)3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGBVBZDGITNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5353347.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353349.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5353356.png)

![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353370.png)
![2-(4-methoxyphenyl)-4,6-bis[2-(4-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5353375.png)
![3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5353389.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B5353401.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5353414.png)

![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353436.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
